ETHYL THIETANE-3-CARBOXYLATE

Description

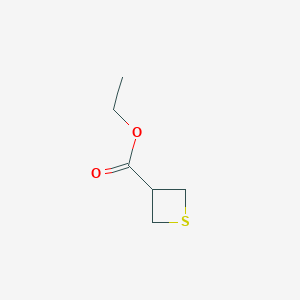

Structure

3D Structure

Properties

IUPAC Name |

ethyl thietane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-2-8-6(7)5-3-9-4-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIDYAWUQZXUCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CSC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379028-98-4 | |

| Record name | ethyl thietane-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl Thietane 3 Carboxylate and Analogues

Established Approaches for Thietane (B1214591) Ring Construction

The formation of the strained four-membered thietane ring can be achieved through several strategic approaches, primarily involving cyclization reactions. These methods include both inter- and intramolecular pathways to form the requisite carbon-sulfur bonds.

Cyclic Thioetherification via Intermolecular Double Nucleophilic Displacement

One of the most traditional and widely utilized methods for constructing the thietane ring is through the reaction of a three-carbon dielectrophile with a sulfur nucleophile. nih.govresearchgate.net This intermolecular double displacement reaction, also known as cyclic thioetherification, forms the two C-S bonds of the heterocycle in a single procedural step from separate reagents. nih.gov

The reaction between 1,3-dihaloalkanes and an inorganic sulfide (B99878) salt, such as sodium sulfide (Na₂S), represents the oldest and a still commonly applied strategy for thietane synthesis. nih.gov This method is particularly effective for preparing 3-monosubstituted and 3,3-disubstituted thietanes. nih.govbeilstein-journals.org The reaction proceeds via a double nucleophilic substitution mechanism where the sulfide ion displaces both halides.

The versatility of this approach has been demonstrated in the synthesis of complex molecules like thietanose nucleosides. For instance, 2,2-bis(bromomethyl)propane-1,3-diol can be reacted with sodium sulfide to form a 3,3-disubstituted thietane, which serves as a key intermediate for antiviral compounds. nih.govbeilstein-journals.org Similarly, this strategy is employed in creating spirocyclic thietanes, which are of interest in medicinal chemistry as surrogates for other cyclic structures. nih.gov However, this method is less suitable for synthesizing sterically hindered thietanes, such as those with substituents at the 2- or 4-positions, as elimination reactions can become competitive pathways. nih.govbeilstein-journals.org

| Starting Material (1,3-Dihalide) | Product | Reference |

|---|---|---|

| 2,2-bis(bromomethyl)propane-1,3-diol | Thietanose nucleoside precursor | nih.govbeilstein-journals.org |

| 3,3-bis(chloromethyl)oxetane | 2-Oxa-6-thiaspiro[3.3]heptane | nih.gov |

| 1-Bromo-3-chloropropane | Thietane | thieme-connect.de |

An alternative to using sulfide salts is the application of thiourea as the sulfur source in the double displacement reaction. beilstein-journals.org Thiourea first acts as a nucleophile, attacking one of the electrophilic carbons of the 1,3-dihaloalkane to form a stable S-alkylisothiouronium salt intermediate. nih.govwikipedia.org This intermediate is then hydrolyzed under basic conditions (e.g., with potassium hydroxide) to generate a thiolate in situ. nih.govthieme-connect.de The newly formed thiolate subsequently undergoes an intramolecular cyclization, displacing the second halide to close the thietane ring. nih.govbeilstein-journals.org

This method was effectively used in the synthesis of 3-chloromethyl-3-hydroxymethylthietane from 3,3-bis(chloromethyl)oxetane. The initial reaction with thiourea forms the corresponding isothiouronium salt, which upon heating with KOH in ethanol, yields the desired thietane derivative. nih.govbeilstein-journals.org

| Starting Material | Reagents | Key Intermediate | Final Product | Reference |

|---|---|---|---|---|

| 1-Bromo-3-chloropropane | 1. Thiourea; 2. NaOH, reflux | S-(3-chloropropyl)isothiouronium salt | Thietane | thieme-connect.de |

| 3,3-bis(chloromethyl)oxetane | 1. Thiourea, HClO₄; 2. KOH, ethanol | Isothiouronium perchlorate salt | 3-Chloromethyl-3-hydroxymethylthietane | nih.govbeilstein-journals.org |

Intramolecular Nucleophilic Substitution for Thietane Formation

Intramolecular cyclization is a powerful strategy for forming cyclic structures, including the thietane ring. nih.gov This approach involves a single molecule containing both the sulfur nucleophile (as a thiol or thiolate) and a leaving group separated by a three-carbon chain. The proximity of the reactive centers often facilitates the ring-closing reaction. nih.govresearchgate.net

The intramolecular Sₙ2 reaction of a γ-halo-thiol or a corresponding sulfonate ester (e.g., mesylate or tosylate) is a direct and efficient route to thietanes. nih.gov The precursor, a 3-mercaptoalkyl halide or sulfonate, can be generated through various synthetic steps. For example, a 1,3-diol can be converted into a dimesylate, followed by a selective substitution of one mesylate group with a thioacetate (e.g., using potassium thioacetate, KSAc). Subsequent hydrolysis of the thioacetate under mild basic conditions unmasks the thiol, which immediately cyclizes to form the thietane ring by displacing the remaining mesylate group. nih.gov

This strategy has been successfully applied in the synthesis of thietane-containing sugars and nucleosides. In one instance, a dimesylate derived from D-xylose was selectively converted to a monothioacetate. Mild basic treatment then effected both deacetylation and intramolecular cyclization, affording the desired thietane product in high yield (92%). nih.gov This two-step displacement sequence provides excellent control and efficiency in constructing the four-membered ring. nih.gov

Ring Expansion Strategies for Four-Membered Sulfur Heterocycles

Ring expansion reactions provide an alternative pathway to thietanes, typically starting from more readily available three-membered sulfur heterocycles (thiiranes). beilstein-journals.orgresearchgate.net These methods involve the opening of the strained thiirane (B1199164) ring, followed by the incorporation of an additional carbon atom and subsequent ring closure to form the four-membered thietane. rsc.org Both nucleophilic and electrophilic ring expansions of thiiranes have been developed for this purpose. nih.govbeilstein-journals.org

A notable example is the nucleophilic ring expansion of (1-haloalkyl)thiiranes. beilstein-journals.org For instance, the reaction of 2-(chloromethyl)thiirane (epithiochlorohydrin) with various nucleophiles can induce a thiirane-thietane rearrangement. beilstein-journals.orgresearchgate.net The reaction is believed to proceed through an initial intramolecular substitution to form a highly strained 1-thiabicyclo[1.1.0]butane intermediate, which is then opened by the external nucleophile to yield a 3-substituted thietane. beilstein-journals.org

Another effective method involves the reaction of thiiranes with sulfur ylides, such as dimethyloxosulfonium methylide. rsc.org This ylide, generated from trimethyloxosulfonium iodide and a base like sodium hydride, acts as a nucleophile, opening the thiirane ring. The resulting thiolate then undergoes an intramolecular displacement of the dimethyl sulfoxide (B87167) group to furnish the thietane ring. This approach offers a novel and efficient strategy for converting a range of thiiranes into their corresponding thietanes. rsc.org

Photochemical [2+2] Cycloaddition Reactions (Thia-Paternò–Büchi Reaction)

The Thia-Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a thiocarbonyl compound (a thione) and an alkene, yielding a thietane. nih.govbeilstein-journals.org This reaction is a powerful tool for constructing the thietane ring, especially for multi-substituted derivatives. nih.gov The reaction is initiated by the photoexcitation of the thiocarbonyl compound, which then adds to the alkene to form the four-membered ring. nih.govresearchgate.net

This method has been successfully applied to a variety of alkenes, including both electron-rich and electron-deficient olefins, often with high stereospecificity, retaining the configuration of the starting alkene. nih.gov For example, the irradiation of thiobenzophenone with various olefins produces the corresponding thietanes in good yields. nih.govresearchgate.net

A significant challenge of this reaction is the instability of many thiocarbonyl compounds. researchgate.netchemistryviews.org To overcome this, recent advancements have focused on the in situ generation of the reactive thiocarbonyl species. One such approach involves a domino reaction where a stable precursor, like a phenacyl sulfide, undergoes a Norrish Type II fragmentation under visible light to generate the thioketone, which is immediately trapped by an alkene in a Thia-Paternò–Büchi reaction. researchgate.netchemistryviews.orgacs.org

Table 2: Examples of Thietane Synthesis via Thia-Paternò–Büchi Reaction

| Thiocarbonyl Compound | Alkene | Product Structure | Yield (%) |

|---|---|---|---|

| Thiobenzophenone | Styrene | 2,4-Diphenylthietane | 95% nih.gov |

| Thiobenzophenone | Ethyl acrylate | Ethyl 2,2-diphenylthietane-3-carboxylate | 98% nih.gov |

| Xanthione | Acenaphthylene | Spiro[thioxanthene-9,3'-thietane] derivative | 85% nih.gov |

Synthetic Routes Incorporating or Modifying the Ester Moiety

Synthesizing ethyl thietane-3-carboxylate specifically requires strategies that either introduce the ester group onto a pre-formed thietane ring or build the ring using precursors already containing the required ester functionality.

A straightforward and classical approach to obtaining this compound is through the esterification of thietane-3-carboxylic acid. The Fischer esterification is a common method, involving the reaction of the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comlibretexts.org

The reaction is an equilibrium process where the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. masterorganicchemistry.comlibretexts.org The alcohol (ethanol) then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.comyoutube.com To drive the equilibrium towards the ester, ethanol is typically used in large excess, often serving as the solvent. libretexts.orglibretexts.org

An alternative to modifying a pre-existing thietane is to construct the ring using building blocks that already contain the ethyl ester group. This approach can be more atom-economical and can avoid functional group manipulation steps.

Active methylene (B1212753) compounds like diethyl malonate and ethyl acetoacetate are versatile precursors in organic synthesis due to the acidity of the α-hydrogens situated between two carbonyl groups. study.comwordpress.com These compounds can be used to construct the carbon backbone of this compound.

A plausible synthetic route involves the Knoevenagel condensation. For example, the condensation of an appropriate aldehyde with diethyl malonate can form an α,β-unsaturated system. acgpubs.org Subsequent reaction with a sulfur nucleophile, such as sodium sulfide, could potentially lead to a Michael addition followed by an intramolecular cyclization to form the thietane ring. The malonic ester synthesis generally involves deprotonation with a base, alkylation with a dihaloalkane (e.g., 1,3-dibromopropane), followed by hydrolysis and decarboxylation to yield a carboxylic acid. libretexts.org Adapting this methodology by using a sulfur-containing dielectrophile or a related strategy could provide a pathway to the target molecule.

Direct Assembly Using Ester-Functionalized Precursors.

Cyclization with Thietane-3-Carbaldehyde as an Intermediate

A plausible and versatile synthetic route to this compound involves the use of thietane-3-carbaldehyde as a key intermediate. This strategy hinges on the chemical modification of the aldehyde functional group rather than a direct cyclization involving the aldehyde itself. The process can be envisioned as a two-step sequence:

Oxidation: The initial step involves the oxidation of thietane-3-carbaldehyde to its corresponding carboxylic acid, thietane-3-carboxylic acid. This transformation is a standard procedure in organic synthesis, and various mild oxidizing agents can be employed to avoid degradation of the sensitive thietane ring.

Esterification: The resulting thietane-3-carboxylic acid is then subjected to esterification with ethanol. This reaction, typically catalyzed by a mineral acid or facilitated by coupling agents, yields the final target compound, this compound.

This stepwise approach allows for the purification of intermediates and offers a reliable pathway to the desired ester from a readily accessible aldehyde precursor.

Transformation of Thietane-3-Carboxylic Acid Amides (e.g., via Hoffmann Rearrangement)

The Hoffmann rearrangement provides a classic method for converting a primary amide into a primary amine with the loss of one carbon atom. wikipedia.orgchemistrysteps.com This reaction can be applied to thietane-3-carboxamide to produce 3-aminothietane, a valuable building block for further derivatization. The transformation proceeds through a well-defined mechanism involving an isocyanate intermediate. masterorganicchemistry.com

The key steps of the rearrangement are:

Deprotonation of the amide by a base, followed by reaction with bromine to form an N-bromoamide intermediate. wikipedia.org

A second deprotonation yields a bromoamide anion. wikipedia.org

This anion rearranges, with the thietane group migrating from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming a thietan-3-yl isocyanate. wikipedia.org

Finally, hydrolysis of the isocyanate in the aqueous basic medium leads to a carbamic acid, which spontaneously decarboxylates to afford the 3-aminothietane product. chemistrysteps.com

The reaction can be modified by trapping the isocyanate intermediate with an alcohol, such as methanol (B129727) or tert-butyl alcohol, to yield stable carbamate derivatives, which are useful as protected amines. wikipedia.orgorganic-chemistry.org

| Starting Material | Reagents | Key Intermediate | Final Product |

| Thietane-3-carboxamide | 1. Br₂, NaOH 2. H₂O | Thietan-3-yl isocyanate | 3-Aminothietane |

Table 1: General Transformation via Hoffmann Rearrangement.

Conversion of Thietane Esters to Amides

The conversion of thietane esters, such as this compound, into thietane-3-carboxamides is a fundamental transformation that expands the chemical diversity of thietane derivatives. This is typically achieved through aminolysis, where the ester reacts with a primary or secondary amine. The reaction often requires elevated temperatures or the use of catalysts to proceed at a reasonable rate.

A closely related and highly efficient method involves the initial hydrolysis of the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction. Research has demonstrated that 3-substituted thietane-3-carboxylic acids can be effectively coupled with amino acid esters using modern peptide coupling reagents. acs.org For instance, 3-(4-methoxyphenyl)thietane-3-carboxylic acid 1,1-dioxide was successfully reacted with dl-valine ethyl ester hydrochloride using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as the base, yielding the corresponding amide in high yield. nih.govchemrxiv.org This demonstrates the robustness of the thietane core under standard amide bond-forming conditions.

| Thietane Derivative | Amine | Coupling Reagents | Product | Reference |

| 3-(4-Methoxyphenyl)thietane-3-carboxylic acid 1,1-dioxide | dl-Valine ethyl ester | HATU, DIPEA | Ethyl (3-(4-methoxyphenyl)-1,1-dioxidothietane-3-carbonyl)valinate | acs.org |

Table 2: Example of Amide Formation on a Thietane Scaffold.

Catalytic and Methodological Advancements in Synthesis

Recent advancements in synthetic methodology have increasingly focused on the use of catalysts to improve the efficiency, selectivity, and scope of reactions involving thietanes. Catalytic approaches offer milder reaction conditions, reduce waste, and provide access to novel molecular architectures that are difficult to obtain through classical methods.

Application of Lewis and Brønsted Acid Catalysis

Both Lewis and Brønsted acids have emerged as powerful catalysts for the synthesis and functionalization of thietane derivatives, particularly thietane dioxides. researchgate.netacs.org These catalysts function by activating 3-aryl-thietan-3-ol precursors to generate a stabilized carbocation on the four-membered ring. nih.gov This reactive intermediate can then be trapped by a wide range of nucleophiles to form 3,3-disubstituted thietanes.

Lewis Acids: Various Lewis acids, including salts of Li⁺, Ca²⁺, and Fe³⁺, have been successfully employed. nih.gov They facilitate the dehydrative generation of the carbocation, enabling subsequent Friedel-Crafts-type alkylations with arene nucleophiles or alkylations of thiols. acs.org

Brønsted Acids: Strong Brønsted acids, such as triflimide (Tf₂NH), are particularly effective for promoting the O-alkylation of alcohols with the thietanol precursor. acs.orgchemrxiv.org This catalytic approach avoids the need for strong bases and alkyl halides, offering a milder alternative. beilstein-journals.org

| Catalyst Type | Example Catalyst | Nucleophile | Bond Formed |

| Lewis Acid | Ca(NTf₂)₂ | Arenes, Thiols | C-C, C-S |

| Brønsted Acid | Tf₂NH | Alcohols | C-O |

Table 3: Application of Acid Catalysis in Thietane Functionalization. acs.org

Regioselective Synthesis and Control

Regioselectivity is a critical consideration in the synthesis of substituted heterocycles, ensuring that functional groups are installed at the correct position. In the context of thietane synthesis, control over regioselectivity is essential for preparing specific isomers, such as this compound, as opposed to 2- or other substituted analogues.

Methodologies that exhibit high regioselectivity include:

Intramolecular Cyclizations: The cyclization of 1,3-difunctionalized propane derivatives is a common strategy for building the thietane ring. The inherent structure of the precursor dictates the position of the substituents on the final ring. nih.govbeilstein-journals.org

Catalytic Ring-Opening: The Lewis acid-catalyzed ring-opening of substituted oxetanes by azulenes has been shown to proceed with high regioselectivity, with the nucleophilic attack occurring preferentially at the more substituted benzylic position. nih.gov This principle of selective bond formation at a specific ring carbon is directly applicable to thietane synthesis.

Directed Functionalization: In the functionalization of pre-formed thietane rings, the choice of catalyst and nucleophile can direct substitution to a specific carbon. For example, studies on 3-aryl-thietan-3-ol dioxides show that 4-substituted phenol nucleophiles alkylate exclusively at the C2 position of the phenol, demonstrating excellent regiochemical control. acs.org

Achieving such control is paramount for the unambiguous synthesis of complex molecules where the precise placement of the carboxylate group and other substituents defines the molecule's properties and function.

Process Optimization and Scalability Considerations

Key considerations for optimization and scalability include:

Starting Material Availability: Synthetic routes that begin from inexpensive and readily available precursors, such as thietane-3-one, are highly desirable for large-scale synthesis. nih.govchemrxiv.org

Catalytic vs. Stoichiometric Reagents: The development of catalytic methods, particularly those using earth-abundant metals or organocatalysts, is a cornerstone of green chemistry and process optimization. Catalytic approaches minimize waste and reduce costs associated with stoichiometric reagents. acs.org

Atom Economy: Synthetic transformations that incorporate the maximum number of atoms from the reactants into the final product, such as cycloadditions, are preferred. nih.gov

Process Safety and Conditions: Mild reaction conditions reduce energy consumption and enhance operational safety. Methods that avoid pyrophoric reagents, high pressures, or extreme temperatures are more amenable to scale-up.

Yield and Purification: High-yielding reactions that produce minimal byproducts simplify the purification process, which is often a significant bottleneck in large-scale manufacturing. The synthesis of a key thietanol dioxide intermediate has been reported on a >5 gram scale, indicating that these routes are being developed with scalability in mind. nih.gov

Reactivity and Mechanistic Investigations of Ethyl Thietane 3 Carboxylate

Reactivity of the Strained Four-Membered Thietane (B1214591) Ring

Thietanes are notable for their utility as intermediates in organic synthesis, providing pathways to various sulfur-containing acyclic and heterocyclic compounds. nih.gov The inherent strain of the four-membered ring makes it a reactive moiety, prone to reactions that lead to more stable, larger ring systems or acyclic products.

The strained thietane ring in ethyl thietane-3-carboxylate is susceptible to attack by nucleophiles, leading to ring cleavage. This process alleviates the angular strain of the four-membered ring. The reaction typically involves the nucleophile attacking one of the carbon atoms adjacent to the sulfur heteroatom (at the C2 or C4 position), followed by the breaking of a carbon-sulfur bond. For instance, the reaction of chloromethyloxirane derivatives with a sulfur nucleophile like the hydrogensulfide anion (⁻SH) involves a nucleophilic attack on a ring carbon atom, leading to the formation of mercaptoalkanolates which can then cyclize. beilstein-journals.org While this example forms a thietane, the reverse process illustrates the principle of nucleophilic attack on a strained ring.

The regioselectivity of nucleophilic ring-opening in unsymmetrically substituted thietanes is governed by a balance of steric and electronic factors. benthamdirect.comresearchgate.net

Steric Effects : In the absence of strong electronic influences or catalysts like Lewis acids, nucleophilic attack generally occurs at the less sterically hindered carbon atom. researchgate.netsemanticscholar.org For this compound, the C2 and C4 positions are sterically equivalent in the parent structure, but substitution at these positions would direct the nucleophile to the less substituted carbon.

Electronic Effects : The presence of the electron-withdrawing ethyl carboxylate group at the C3 position can influence the electron density of the ring, but the primary electronic control often comes into play under acidic conditions or with specific substitution patterns. benthamdirect.com In the presence of a Lewis acid, the sulfur atom can be activated, leading to the development of a partial positive charge on the adjacent carbon atoms. In such cases, the nucleophile may preferentially attack the more substituted carbon if it can better stabilize this positive charge (an SN1-like mechanism). researchgate.netsemanticscholar.org For 2-aryl or 2-alkenyl substituted thiiranes (a related three-membered sulfur heterocycle), nucleophilic attack occurs at the more substituted carbon due to electronic stabilization. semanticscholar.org A similar effect could be anticipated for analogously substituted thietanes, where electronic effects overcome steric hindrance. benthamdirect.comsemanticscholar.org

The interplay between these effects determines the final product distribution in ring-opening reactions of substituted this compound derivatives.

The sulfur atom in the thietane ring is nucleophilic due to the presence of lone pairs of electrons, making it a target for electrophiles. nih.govacs.org Electrophilic attack on the sulfur atom activates the ring, facilitating subsequent transformations such as ring-opening or ring expansion. nih.govrsc.org For example, rhodium carbenoids, acting as electrophiles, can react with the sulfur atom in thiiranes to induce an electrophilic ring expansion to form functionalized thietanes. beilstein-journals.orgnih.govacs.orgacs.org This principle of electrophilic attack on the sulfur atom is fundamental to the functionalization of the thietane moiety in this compound.

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations are common reactions for thioethers and are a key aspect of thietane chemistry. researchgate.net Various oxidizing agents can be employed, and the reaction can often be controlled to selectively yield either the sulfoxide or the sulfone. organic-chemistry.orgmdpi.com

The oxidation to the sulfoxide introduces a new stereocenter at the sulfur atom. In substituted thietanes, this can result in the formation of cis and trans diastereomers. The ratio of these isomers is influenced by the substituent at the 3-position of the thietane ring. researchgate.net Further oxidation of the sulfoxide yields the corresponding sulfone, where the sulfur is in its highest oxidation state. nih.gov

| Oxidizing Agent | Product | Typical Conditions | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Often used with a catalyst or in acidic media (e.g., acetic acid). Control over stoichiometry and temperature can afford selectivity. | researchgate.netmdpi.com |

| Peracetic Acid | Sulfoxide | Used in controlled molar amounts to selectively produce the sulfoxide. | researchgate.net |

| m-Chloroperbenzoic Acid (m-CPBA) | Sulfoxide or Sulfone | A common and effective reagent for the oxidation of sulfides. | researchgate.net |

| Potassium Permanganate (KMnO₄) | Sulfone | A strong oxidizing agent, typically used in acidic media, often leads to the fully oxidized sulfone. | researchgate.net |

| Sodium Periodate (NaIO₄) | Sulfoxide | A selective reagent often used for the conversion of sulfides to sulfoxides. | researchgate.net |

While direct coupling reactions involving stable carbocationic intermediates of thietanes are not common, electrophilic activation of the ring can lead to intermediates with significant positive charge character on the carbon atoms. benthamdirect.com Ring-opening or expansion reactions catalyzed by Lewis acids or other electrophiles proceed through such electropositive intermediates. benthamdirect.comresearchgate.net For example, the electrophilic ring expansion of thietanes with carbenes involves an initial electrophilic attack followed by a rearrangement where a vicinal carbon atom shifts, a process that can be viewed as involving a transient carbocationic-like species. semanticscholar.org These reactive intermediates can then be trapped by nucleophiles or undergo rearrangement to form new C-C or C-heteroatom bonds, effectively acting as a coupling reaction.

Ring expansion reactions provide a powerful method for converting the strained four-membered thietane ring into larger, more stable five-, six-, or seven-membered sulfur-containing heterocycles. semanticscholar.org These transformations can be initiated by various reagents and proceed through different mechanisms. nih.govsemanticscholar.org

One major pathway for ring expansion is through electrophilic processes. The reaction of unsymmetrical thietanes with carbenes or nitrenes involves an initial electrophilic attack on the sulfur atom, followed by a Stevens-type rearrangement where the more substituted adjacent carbon atom typically migrates. semanticscholar.org Photochemical conditions can also be used to induce ring expansion reactions of thietanes to form thiolanes, proceeding through ylide intermediates and a diradical pathway. rsc.org Ring expansion can also be achieved via nucleophilic ring-opening of a precursor molecule, followed by intramolecular cyclization. For example, thiiranes (three-membered rings) can be converted to thietanes via nucleophilic ring-opening with a suitable one-carbon nucleophile, followed by intramolecular displacement. beilstein-journals.orgrsc.org A similar strategy could be envisioned starting from thietanes to build larger rings.

| Reaction Type | Reagents/Conditions | Intermediate/Mechanism | Product | Reference |

|---|---|---|---|---|

| Electrophilic Ring Expansion of Thiiranes to Thietanes | Rhodium carbenoids (from sulfonium (B1226848) acylmethylides) | Metallocarbenoid-induced activation, nucleophilic ring-opening, and intramolecular cyclization. | Functionalized Thietanes | beilstein-journals.orgnih.govacs.org |

| Nucleophilic Ring Expansion of Thiiranes to Thietanes | Dimethyloxosulfonium methylide | Nucleophilic attack on the less substituted carbon, forming a zwitterionic intermediate, followed by intramolecular substitution. | Thietanes | beilstein-journals.orgrsc.org |

| Electrophilic Ring Expansion of Thietanes | Carbenes, Nitrenes | Electrophilic attack on sulfur followed by a Stevens-type rearrangement. | Five-membered heterocycles (e.g., Thiolanes) | semanticscholar.org |

| Photochemical Ring Expansion of Thietanes | Photochemical conditions | Formation of a sulfur ylide followed by a diradical pathway. | Thiolanes | rsc.org |

Ring Expansion Reactions of Thietanes.

Formation of Five- to Eight-Membered Heterocycles

The inherent ring strain of the thietane nucleus makes it a potential precursor for ring-expansion reactions to form more stable five-, six-, seven-, and eight-membered sulfur-containing heterocycles. adichemistry.com Such transformations typically proceed through cleavage of a carbon-sulfur bond followed by intramolecular cyclization. While the ring expansion of thietanes is a known synthetic strategy, specific examples detailing the conversion of this compound into larger heterocycles are not extensively documented in the literature. However, general principles of thietane chemistry suggest plausible pathways for these transformations.

For instance, rearrangement reactions initiated by electrophiles or radical species could lead to the formation of substituted tetrahydrothiophenes (five-membered rings) or thianes (six-membered rings). The reaction mechanism would likely involve the formation of a sulfonium ion intermediate, followed by bond migration and ring expansion. The specific reaction conditions, such as the choice of catalyst and temperature, would be crucial in directing the outcome of these reactions. researchgate.net

The synthesis of medium-sized sulfur-containing heterocycles, such as thiepanes (seven-membered rings) and thiocanes (eight-membered rings), from thietane precursors is also conceptually feasible, though synthetically challenging due to unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. researchgate.net

Derivatization Reactions on the Thietane Skeleton

The thietane skeleton of this compound can undergo derivatization at the sulfur atom or the ring carbons. The lone pair of electrons on the sulfur atom makes it susceptible to oxidation. Treatment with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) can convert the sulfide (B99878) to a sulfoxide (thietane-1-oxide) and further to a sulfone (thietane-1,1-dioxide). acs.org These oxidized derivatives exhibit altered chemical and physical properties, including increased polarity and different reactivity of the ring.

| Reactant | Reagent | Product | Reference |

| This compound | m-CPBA (1 equiv) | Ethyl 1-oxidothietane-3-carboxylate | acs.org |

| This compound | m-CPBA (2 equiv) | Ethyl 1,1-dioxidothietane-3-carboxylate | acs.org |

Transformations of the Ethyl Ester Functional Group

Hydrolytic and Transesterification Reactions

The ethyl ester group of this compound is susceptible to hydrolysis under both acidic and basic conditions to yield thietane-3-carboxylic acid. nih.gov Basic hydrolysis, typically carried out with an aqueous solution of a strong base like sodium hydroxide, proceeds via saponification. doubtnut.com Acid-catalyzed hydrolysis, on the other hand, is an equilibrium process that can be driven to completion by using a large excess of water.

Transesterification can be employed to convert the ethyl ester into other alkyl esters. This reaction is typically catalyzed by an acid or a base and involves heating the ethyl ester in an excess of another alcohol. researchgate.netorganic-chemistry.org For example, reaction with methanol (B129727) in the presence of an acid catalyst would yield mthis compound.

| Reaction | Reagents | Product |

| Hydrolysis | NaOH(aq), H₂O | Thietane-3-carboxylic acid |

| Transesterification | CH₃OH, H⁺ | Mthis compound |

Reduction to Alcohol Derivatives

The ester functionality of this compound can be reduced to a primary alcohol, (thietan-3-yl)methanol, using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, effectively converting the ester to the corresponding alcohol in high yield. adichemistry.commasterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran.

Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters, but its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems. libretexts.org

| Starting Material | Reducing Agent | Solvent | Product |

| This compound | LiAlH₄ | Diethyl ether | (Thietan-3-yl)methanol |

Conversion to Amides and Other Carboxylic Acid Derivatives

The ethyl ester group can be converted to an amide through aminolysis. This reaction typically involves heating the ester with an amine. The reactivity of the amine and the reaction conditions will determine the efficiency of the conversion. For less reactive amines, the ester may first be hydrolyzed to the carboxylic acid, which is then coupled with the amine using a coupling agent. nih.gov

For example, the reaction of this compound with ammonia (B1221849) would yield thietane-3-carboxamide. Similarly, reactions with primary or secondary amines would produce the corresponding N-substituted amides.

Further derivatization can be achieved by converting the ester to the corresponding acyl chloride, thietane-3-carbonyl chloride, by first hydrolyzing to the carboxylic acid and then treating with a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is a more reactive species that can readily undergo reactions with a variety of nucleophiles to form other carboxylic acid derivatives.

| Reactant | Reagents | Product |

| This compound | RNH₂ | N-alkyl-thietane-3-carboxamide |

| Thietane-3-carboxylic acid | SOCl₂ | Thietane-3-carbonyl chloride |

Complex Reaction Pathways and Mechanistic Studies

The reactivity of this compound can be influenced by the interplay between the strained thietane ring and the ester functional group. The ring strain of approximately 19.5 kcal/mol makes the thietane ring susceptible to ring-opening reactions, particularly in the presence of electrophiles. researchgate.net

Mechanistic studies on thietanes often focus on the initial interaction of a reagent with the sulfur atom. For instance, electrophilic attack on the sulfur can lead to the formation of a sulfonium ion, which can then undergo nucleophilic attack at one of the ring carbons, resulting in ring cleavage. The presence of the electron-withdrawing carboxylate group at the 3-position can influence the regioselectivity of such ring-opening reactions.

Computational studies can provide further insight into the electronic structure and reactivity of this compound. Theoretical calculations can help to predict the most likely sites for nucleophilic or electrophilic attack and to elucidate the transition states and intermediates involved in its various reactions. researchgate.net

: A Review of Uncharted Territory

The thietane moiety, a four-membered sulfur-containing heterocycle, is of significant interest in medicinal chemistry and materials science due to its unique stereochemical properties and reactivity. researchgate.netwikipedia.org However, the focus of existing research has largely been on derivatives such as thietan-3-ols, thietane dioxides, and compounds with various substituents at the 2- and 3-positions. beilstein-journals.orgnih.gov These studies have provided valuable insights into ring-opening reactions, cycloadditions, and the influence of substituents on the stability and reactivity of the thietane ring in general.

Despite the prevalence of research on analogous four-membered rings like oxetanes, where intramolecular reactions of esters have been documented, a direct parallel for this compound is not found in the current body of scientific work. Computational studies on the thietane ring system have offered theoretical models for its stability and potential reaction pathways, but these have yet to be specifically applied to or validated for this compound.

A comprehensive review of scientific databases and chemical literature did not yield specific studies detailing the intramolecular cyclization or rearrangement of this compound. Furthermore, there is a lack of experimental data or theoretical calculations concerning the influence of various substituents on the reaction outcomes of this specific compound.

This absence of information highlights a significant area for future research. A thorough investigation into the reactivity of this compound could uncover novel reaction pathways and provide a deeper understanding of the interplay between the strained thietane ring and the reactivity of the ester functional group. Such studies would be invaluable for the design of new synthetic methodologies and the development of novel thietane-based compounds with potential applications in various fields of chemistry.

Advanced Characterization Techniques for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the entire molecular framework.

High-resolution proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. The spectrum of ethyl thietane-3-carboxylate is expected to show distinct signals for the protons on the thietane (B1214591) ring and the ethyl ester group. Each signal's chemical shift (δ), multiplicity (splitting pattern), and integration value provides specific structural information.

Based on established principles, the predicted ¹H NMR spectral data for this compound in a standard solvent like CDCl₃ are as follows:

Ethyl Group Protons: The ethoxy group gives rise to two signals: a quartet corresponding to the methylene (B1212753) protons (-O-CH ₂-CH₃) and a triplet for the terminal methyl protons (-O-CH₂-CH ₃). The methylene protons are deshielded by the adjacent oxygen atom, causing them to appear further downfield. ucalgary.ca

Thietane Ring Protons: The protons on the four-membered thietane ring are expected to exhibit complex splitting patterns due to spin-spin coupling between adjacent, non-equivalent protons. The methine proton at the C3 position (CH-COOEt) would be deshielded by the ester group. The methylene protons at the C2 and C4 positions would likely appear as distinct multiplets.

Table 4.1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -O-CH₂-CH ₃ | ~1.2-1.4 | Triplet | 3H |

| -O-CH ₂-CH₃ | ~4.1-4.4 | Quartet | 2H |

| Thietane CH ₂ (C2/C4) | ~3.0-3.8 | Multiplet | 4H |

Note: These are predicted values based on general chemical shift ranges for similar functional groups.

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon backbone of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single sharp peak, with its chemical shift indicating its electronic environment. libretexts.orgoregonstate.edu

The predicted spectrum for this compound would display five distinct signals, corresponding to the five unique carbon environments in the molecule:

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded and appears furthest downfield, typically in the 165-190 ppm range. oregonstate.edu

Ethyl Group Carbons: The methylene carbon (-O-C H₂-) is deshielded by the oxygen atom, while the methyl carbon (-C H₃) appears in the typical upfield alkyl region. pressbooks.pub

Thietane Ring Carbons: The carbons of the thietane ring would have characteristic shifts, with the C3 carbon bearing the ester group being more deshielded than the C2 and C4 carbons adjacent to the sulfur atom.

Table 4.2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O | ~170-175 |

| -O-C H₂-CH₃ | ~60-65 |

| Thietane C H (C3) | ~40-50 |

| Thietane C H₂ (C2/C4) | ~25-35 |

Note: These are predicted values based on general chemical shift ranges for similar functional groups. oregonstate.edudocbrown.info

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group, and among the interconnected protons on the thietane ring, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of which protons are attached to which carbons by linking the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds. This is crucial for identifying connectivity involving quaternary (non-protonated) centers, such as the carbonyl carbon. For instance, HMBC would show correlations from the thietane C3 proton and the ethyl methylene protons to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the stereochemistry and conformation of the molecule, particularly the relative orientation of substituents on the thietane ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (C₆H₁₀O₂S), the expected molecular weight is approximately 146.21 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z ≈ 146. Subsequent fragmentation would likely involve characteristic losses of neutral fragments from the parent molecule. Key predicted fragmentation pathways include:

Loss of the ethoxy group (-•OCH₂CH₃), resulting in a fragment ion at m/z ≈ 101.

Loss of an ethyl radical (-•CH₂CH₃), leading to a fragment at m/z ≈ 117.

Cleavage of the ester group, potentially losing the entire -COOEt fragment.

Ring-opening and fragmentation of the thietane ring.

Table 4.3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Identity of Fragment |

|---|---|

| 146 | [M]⁺ (Molecular Ion) |

| 117 | [M - C₂H₅]⁺ |

| 101 | [M - OC₂H₅]⁺ |

Note: These predictions are based on common fragmentation patterns of esters and sulfur-containing heterocycles.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups, as different types of bonds absorb infrared radiation at characteristic frequencies.

The IR spectrum of this compound is expected to show several key absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the range of 1735-1750 cm⁻¹. docbrown.info

C-O Stretch: A strong absorption band associated with the stretching of the C-O single bonds of the ester group, usually found in the 1100-1300 cm⁻¹ region. ucalgary.ca

C-H Stretch: Absorption bands corresponding to the C-H stretching vibrations of the sp³-hybridized carbons in the thietane and ethyl groups, typically located in the 2850-3000 cm⁻¹ range.

C-S Stretch: The vibration of the carbon-sulfur bond in the thietane ring would produce a weaker absorption band in the fingerprint region, generally between 600-800 cm⁻¹.

Table 4.4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester | C=O Stretch | 1735 - 1750 | Strong |

| Ester | C-O Stretch | 1100 - 1300 | Strong |

| Alkane | C-H Stretch | 2850 - 3000 | Medium-Strong |

Note: Predicted values are based on standard IR correlation tables. docbrown.info

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, XRD analysis would provide a complete molecular model with atomic-level resolution.

The data obtained from an XRD experiment would include:

Bond Lengths: Precise measurements of the distances between all bonded atoms (e.g., C-S, C-C, C=O, C-O).

Bond Angles: The exact angles between adjacent bonds, which would define the geometry of the thietane ring and the ester substituent.

Torsional Angles: These angles describe the conformation of the molecule, including the puckering of the thietane ring and the orientation of the ethyl ester group.

Crystal Packing: Information on how individual molecules are arranged in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the solid-state structure. nih.govmdpi.com

This technique would provide ultimate confirmation of the compound's constitution and stereochemistry, complementing the structural insights gained from spectroscopic methods.

Chromatographic Techniques for Purity Analysis and Separation

Chromatography is a cornerstone of chemical analysis, providing powerful means to separate and quantify the components of a mixture. For a compound like this compound, both gas and liquid chromatography are employed to ensure high purity, a critical requirement for its application in further research and synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for the analysis of volatile and thermally stable compounds such as this compound. The GC component separates the compound from any volatile impurities based on their boiling points and interactions with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge (m/z) ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint for identification. jmchemsci.comimrpress.com

In a typical GC-MS analysis of this compound, the sample is first dissolved in a volatile solvent like ethyl acetate (B1210297) and injected into the GC system. mdpi.com The instrument's temperature program is carefully controlled to ensure optimal separation on a capillary column. The resulting mass spectrum for this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the ester group and the thietane ring. This allows for unambiguous confirmation of the compound's identity and the detection of any co-eluting impurities. cdnsciencepub.com

Below is a representative data table illustrating the expected outcome of a GC-MS analysis for a synthesized batch of this compound.

Table 1: Representative GC-MS Data for this compound Analysis

| Retention Time (min) | Compound Identity | Key Mass-to-Charge Ratios (m/z) | Purity (%) |

|---|---|---|---|

| 8.45 | This compound | 146 (M+), 101, 74, 45 | 99.2 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. It is particularly valuable for analyzing compounds that may not be sufficiently volatile or thermally stable for GC analysis. For this compound, HPLC is a critical tool for assessing purity with high accuracy. nih.gov

The most common mode for analyzing a moderately polar compound like this compound is reversed-phase HPLC. In this setup, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The separation is based on the differential partitioning of the sample components between the two phases. Purity is determined by integrating the area of the chromatographic peaks, most commonly detected using an ultraviolet (UV) detector. The ester carbonyl group in this compound allows for UV detection at low wavelengths.

The results from an HPLC analysis provide quantitative data on the purity of the sample, expressed as a percentage of the total peak area. This method is highly effective for identifying and quantifying non-volatile impurities that would be missed by GC-MS.

The following interactive table presents typical results from an HPLC purity analysis of this compound.

Table 2: Representative HPLC Data for Purity Assessment of this compound

| Peak No. | Retention Time (min) | Peak Area | Area (%) |

|---|---|---|---|

| 1 | 2.13 | 15,480 | 0.4 |

| 2 | 4.58 | 3,850,120 | 99.5 |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Acetonitrile |

| Ethyl acetate |

| This compound |

| Methanol |

| Thietane-3-carboxylic acid |

Based on a comprehensive search for scientific literature, there are currently no specific computational or theoretical investigation studies available for the compound "this compound" that align with the requested outline. The search did not yield any papers detailing Density Functional Theory (DFT) applications, Frontier Molecular Orbital Analysis (HOMO-LUMO), Electrostatic Potential (ESP) Mapping, Natural Bonding Orbital (NBO) Analysis, Molecular Dynamics (MD) simulations, or computational mechanistic studies focused specifically on this molecule.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data at this time. The creation of such an article would require speculative information, which falls outside the scope of providing factual and accurate content.

Computational and Theoretical Investigations

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

There are no published studies detailing the intermolecular interaction analysis of ethyl thietane-3-carboxylate using Hirshfeld surface analysis. This type of analysis is a valuable computational tool for investigating crystal packing and quantifying intermolecular contacts.

A hypothetical Hirshfeld surface analysis of this compound would involve mapping the electron distribution of the molecule within a crystal lattice. This would allow for the visualization and quantification of various intermolecular interactions, such as:

Hydrogen Bonds: Potential weak C-H···O or C-H···S interactions could be identified.

Close Contacts: The analysis would highlight the atoms most involved in intermolecular bonding.

Two-dimensional fingerprint plots derived from the Hirshfeld surface would provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing.

Table 1: Hypothetical Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Contact Type | Hypothetical Percentage Contribution |

| H···H | Data not available |

| O···H/H···O | Data not available |

| S···H/H···S | Data not available |

| C···H/H···C | Data not available |

| Other | Data not available |

Note: This table is for illustrative purposes only as no experimental or theoretical data is available for this compound.

Theoretical Basis for Non-Linear Optical Properties

No theoretical or experimental studies on the non-linear optical (NLO) properties of this compound have been found in the reviewed literature. Theoretical investigations of NLO properties typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to determine key parameters.

For a molecule like this compound, a theoretical NLO study would focus on:

Molecular Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.

Electronic Properties: Calculating the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). The magnitude of the first hyperpolarizability is a key indicator of a molecule's potential for second-order NLO applications.

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. A smaller energy gap can be indicative of higher polarizability and potentially larger NLO responses.

The presence of the sulfur atom in the thietane (B1214591) ring and the carbonyl group in the ethyl carboxylate moiety could lead to interesting electronic properties. However, without specific calculations, any discussion of its NLO potential remains speculative.

Table 2: Theoretical Non-Linear Optical Parameters for this compound

| Parameter | Symbol | Calculated Value |

| Dipole Moment | μ | Data not available |

| Polarizability | α | Data not available |

| First Hyperpolarizability | β | Data not available |

| HOMO-LUMO Energy Gap | ΔE | Data not available |

Note: This table is for illustrative purposes only as no theoretical data for the non-linear optical properties of this compound is available.

Applications of Ethyl Thietane 3 Carboxylate in Advanced Organic Synthesis

Building Block for Complex Sulfur-Containing Heterocycles.

The inherent ring strain of the thietane (B1214591) core makes ethyl thietane-3-carboxylate an excellent starting material for the synthesis of a variety of more elaborate sulfur-containing heterocyclic systems.

Precursor in Ring Expansion Reactions to Larger Heterocycles.

Ring expansion reactions of thietanes provide a powerful strategy for accessing larger, more complex sulfur-containing heterocycles, such as tetrahydrothiophenes and dithianes. While specific examples detailing the ring expansion of this compound are not extensively documented in readily available literature, the general principles of thietane ring expansion can be applied.

One plausible approach involves the reaction of the thietane sulfur atom with a carbene or a carbene equivalent, such as that generated from diazomethane. The initial step would be the formation of a sulfonium (B1226848) ylide, which could then undergo a beilstein-journals.orgnih.gov-sigmatropic rearrangement, inserting a methylene (B1212753) group into the ring and leading to the formation of a five-membered tetrahydrothiophene (B86538) derivative.

Another potential route for ring expansion is through the reaction with sulfur nucleophiles. For instance, reaction with a thiolate could lead to ring opening, followed by an intramolecular cyclization to form a larger ring system like a 1,4-dithiane, depending on the nature of the reactants and reaction conditions. The ester functionality at the 3-position of the thietane ring can influence the regioselectivity of these reactions and provides a handle for further synthetic transformations.

Table 1: Plausible Ring Expansion Reactions of this compound

| Starting Material | Reagent | Proposed Intermediate | Product |

| This compound | Diazomethane (CH₂N₂) | Sulfonium ylide | Ethyl tetrahydrothiophene-4-carboxylate |

| This compound | Sodium sulfide (B99878) (Na₂S) | Thiolate intermediate | Ethyl 1,4-dithiane-2-carboxylate derivative |

Synthesis of Thietane Sulfones and Sulfoxides.

The sulfur atom in this compound can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone, which are valuable functional groups in their own right, often imparting unique chemical and physical properties to the molecule. The oxidation of thietanes is a well-established transformation in organic synthesis.

The synthesis of this compound-1-oxide (the sulfoxide) and this compound-1,1-dioxide (the sulfone) can be achieved through controlled oxidation. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). The stoichiometry of the oxidant is crucial in determining the final product. The use of one equivalent of the oxidizing agent typically favors the formation of the sulfoxide, while an excess of the oxidant, often with heating, leads to the fully oxidized sulfone. beilstein-journals.orgrsc.org

The general procedure involves dissolving this compound in a suitable solvent, such as dichloromethane (B109758) or acetic acid, and treating it with the oxidizing agent at a controlled temperature. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the desired level of oxidation is achieved.

Table 2: Synthesis of Thietane Sulfoxide and Sulfone from this compound

| Product | Oxidizing Agent | Typical Conditions |

| This compound-1-oxide | m-CPBA (1 equivalent) | Dichloromethane, 0 °C to room temperature |

| This compound-1,1-dioxide | m-CPBA (>2 equivalents) or H₂O₂ | Acetic acid, elevated temperature |

Scaffold for Pharmacologically Relevant Compound Synthesis (excluding specific biological activity data or clinical trials).

The thietane ring is recognized as a valuable scaffold in medicinal chemistry due to its ability to introduce three-dimensionality and improve physicochemical properties of drug candidates. nih.govnih.gov this compound serves as a key starting material for the synthesis of more complex molecules with potential pharmacological relevance.

Intermediates for Medicinal Chemistry Research.

This compound provides a versatile platform for the synthesis of intermediates used in medicinal chemistry research. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. Furthermore, the thietane ring can be functionalized at different positions to generate a wide range of derivatives. For instance, the synthesis of 3-aminothietane-3-carboxylic acid, a modulator of the N-methyl-D-aspartate (NMDA) receptor, starts from a thietan-3-ol (B1346918) derivative, highlighting the importance of functionalized thietanes in generating neurologically active compounds. beilstein-journals.org

Utility in Materials Science and Polymer Chemistry.

Sulfur-containing polymers are known to exhibit high refractive indices, a property that is highly desirable for applications in optical materials, such as lenses and coatings. titech.ac.jpnih.gov The incorporation of sulfur-rich heterocyclic rings, like the thietane ring, into a polymer backbone can significantly enhance its refractive index.

While the direct polymerization of this compound or its specific use in materials science is not extensively reported, its potential is evident. The thietane ring could be incorporated into polymer chains through various polymerization techniques. For instance, ring-opening polymerization of the thietane ring, though less common than for other cyclic ethers, could be a potential route. Alternatively, the ester functionality could be converted to other polymerizable groups, allowing for the incorporation of the thietane moiety as a pendant group on a polymer chain. The presence of the sulfur atom in the thietane ring is expected to contribute positively to the refractive index of the resulting material.

Methodologies for Diverse Functionalization

This compound serves as a versatile scaffold in advanced organic synthesis, offering multiple sites for chemical modification. The strained four-membered ring and the presence of both a sulfur atom and an ester functional group allow for a variety of transformations. These modifications can be broadly categorized into reactions involving the thietane ring itself, including functionalization at the C3 position and reactions at the sulfur atom, as well as transformations of the ethyl ester group. Research in this area has led to the development of methodologies for introducing diverse functional groups, thereby enabling the synthesis of a wide array of novel thietane-containing molecules with potential applications in medicinal chemistry and materials science.

A significant body of work has focused on the functionalization of the closely related thietane-3-one and its derivatives, which are precursors to or can be derived from this compound. In particular, the synthesis of 3,3-disubstituted thietane dioxides highlights the potential for creating sterically congested and functionally rich small molecules. These methodologies often involve the generation of a carbocation at the C3 position, which can then be trapped by various nucleophiles. acs.org

One prominent strategy for C3-functionalization begins with the synthesis of 3-aryl-3-hydroxythietane 1,1-dioxides. These intermediates are readily prepared by the addition of Grignard reagents to thietan-3-one, followed by oxidation of the sulfide to the corresponding sulfone. The resulting tertiary alcohols can then undergo acid-catalyzed substitution reactions with a range of nucleophiles, including arenes, thiols, and alcohols, to afford 3,3-disubstituted thietane dioxides. acs.org This approach provides a divergent route to a variety of derivatives from a common intermediate.

The following tables summarize key research findings on the functionalization of thietane derivatives, primarily focusing on the 3-position of the thietane dioxide ring, which serves as a valuable model for the potential reactivity of this compound.

Table 1: Synthesis of 3-Aryl-3-hydroxythietane 1,1-Dioxides

| Entry | Aryl Grignard Reagent | Product | Yield (%) |

| 1 | 4-Methoxyphenylmagnesium bromide | 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | 80 |

| 2 | p-Tolylmagnesium bromide | 3-Hydroxy-3-(p-tolyl)thietane 1,1-dioxide | 75 |

| 3 | 4-Chlorophenylmagnesium bromide | 3-(4-Chlorophenyl)-3-hydroxythietane 1,1-dioxide | 72 |

| 4 | Phenylmagnesium bromide | 3-Hydroxy-3-phenylthietane 1,1-dioxide | 85 |

These 3-hydroxy intermediates are then utilized in further functionalization reactions. For instance, Friedel-Crafts-type reactions with various arenes lead to the formation of 3,3-diarylthietane 1,1-dioxides.

Table 2: C3-Arylation of 3-Aryl-3-hydroxythietane 1,1-Dioxides

| Entry | 3-Hydroxy Reactant | Arene Nucleophile | Product | Yield (%) |

| 1 | 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | Anisole | 3-(4-Methoxyphenyl)-3-(4-methoxyphenyl)thietane 1,1-dioxide | 92 |

| 2 | 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | 1,3-Dimethoxybenzene | 3-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)thietane 1,1-dioxide | 98 |

| 3 | 3-Hydroxy-3-(p-tolyl)thietane 1,1-dioxide | Toluene | 3-(p-Tolyl)-3-(p-tolyl)thietane 1,1-dioxide | 88 |

| 4 | 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | 2-Methylfuran | 3-(4-Methoxyphenyl)-3-(5-methylfuran-2-yl)thietane 1,1-dioxide | 85 |

Furthermore, the versatility of the 3-hydroxythietane 1,1-dioxide scaffold is demonstrated by its reaction with thiol nucleophiles to form C-S bonds at the C3 position.

Table 3: C3-Thiolation of 3-Aryl-3-hydroxythietane 1,1-Dioxides

| Entry | 3-Hydroxy Reactant | Thiol Nucleophile | Product | Yield (%) |

| 1 | 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | 4-Methylbenzenethiol | 3-((4-Methylphenyl)thio)-3-(4-methoxyphenyl)thietane 1,1-dioxide | 95 |

| 2 | 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | Thiophenol | 3-(4-Methoxyphenyl)-3-(phenylthio)thietane 1,1-dioxide | 91 |

| 3 | 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | Benzyl mercaptan | 3-(Benzylthio)-3-(4-methoxyphenyl)thietane 1,1-dioxide | 88 |

In addition to direct functionalization at the C3 position, the substituent at this position can be further modified. For example, a furan (B31954) ring introduced at C3 can be oxidatively cleaved to a carboxylic acid. This carboxylic acid can then be coupled with amino acid esters, demonstrating a pathway to more complex and potentially biologically active molecules. acs.org

Table 4: Transformation of C3-Substituent and Ester Functionalization

| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | 3-(4-Methoxyphenyl)-3-(5-methylfuran-2-yl)thietane 1,1-dioxide | 1. RuCl₃, NaIO₄2. HATU, DIPEA, dl-Valine ethyl ester HCl | Ethyl (3-(4-methoxyphenyl)-1,1-dioxidothietane-3-carbonyl)valinate | 56 (over 2 steps) |

While much of the detailed research has been conducted on the thietane dioxide analogues, these methodologies provide a strong foundation and proof-of-concept for the diverse functionalization of this compound itself. The development of analogous reactions for the thietane sulfide core remains an active area of research, with the potential to unlock a vast chemical space of novel sulfur-containing heterocycles.

Future Research Directions

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally friendly synthetic routes for thietane (B1214591) derivatives is a key area of future research. Traditional methods often involve multi-step procedures and the use of hazardous reagents. nih.govnih.gov Innovations will likely focus on improving atom economy and minimizing waste. researchgate.net

Future methodologies may include:

Photochemical [2+2] Cycloadditions: Utilizing light to promote the formation of the thietane ring from thiocarbonyl compounds and alkenes, a process known as the thia-Paternò-Büchi reaction, offers a green alternative to traditional thermal reactions. nih.govbeilstein-journals.org

Catalytic Ring Expansions: Developing more efficient catalysts for the ring expansion of readily available thiiranes is a promising avenue. rsc.orgresearchgate.net This approach can reduce the number of synthetic steps and the use of stoichiometric reagents.

Flow Chemistry: Implementing continuous flow processes can enhance safety, improve reaction control, and allow for easier scalability of synthetic methods for ethyl thietane-3-carboxylate.

Use of Renewable Resources: Investigating the synthesis of thietane precursors from biomass or other renewable feedstocks will be crucial for long-term sustainability. rsc.org

| Green Synthetic Approach | Principle | Potential Advantages |

|---|---|---|

| Photochemical Synthesis | Use of light energy to drive cycloaddition reactions. beilstein-journals.org | Mild reaction conditions, high atom economy, reduced waste. |

| Catalytic Ring Expansion | Transition metal or organocatalyzed expansion of three-membered rings. rsc.org | Fewer synthetic steps, use of safer starting materials. |

| Biocatalysis | Enzyme-mediated synthesis for high stereoselectivity. | Environmentally benign catalysts, high selectivity, mild conditions. |

| Flow Chemistry | Continuous processing in microreactors. | Improved safety, scalability, and process control. |

Discovery of Novel Catalytic Transformations for Thietane Carboxylates

The reactivity of the thietane ring can be harnessed through various catalytic transformations to generate a diverse range of sulfur-containing molecules. researchgate.netrsc.org Future research will likely focus on the discovery of new catalysts that can control the regioselectivity and stereoselectivity of these reactions.

Key areas for exploration include:

Asymmetric Catalysis: Developing chiral catalysts for the enantioselective ring-opening of this compound will provide access to optically active sulfur compounds, which are valuable in medicinal chemistry. nih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis can enable novel transformations of thietanes under mild conditions, such as C-H functionalization of the thietane ring.

Transition-Metal Catalysis: Exploring new transition-metal catalysts for cross-coupling reactions involving the C-S bonds of the thietane ring can lead to the synthesis of novel molecular architectures. nih.gov

Ring-Opening Polymerization: Investigating catalysts for the controlled ring-opening polymerization of thietane carboxylates could lead to the development of new sulfur-containing polymers with unique properties.

Advanced Computational Design for Targeted Synthesis and Reactivity

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, which can accelerate the discovery of new synthetic methods and applications for this compound. nih.govnih.gov

Future computational studies could focus on:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum mechanical methods to study the mechanisms of known and potential reactions of thietanes can provide insights for optimizing reaction conditions and designing more efficient catalysts. mdpi.comnih.gov

Predictive Modeling for Reactivity: Developing machine learning models trained on experimental data to predict the reactivity of substituted thietanes in various transformations.

De Novo Design of Catalysts: Employing computational methods to design novel catalysts with enhanced activity and selectivity for specific transformations of thietane carboxylates.

Virtual Screening for Biological Activity: Using molecular docking and other computational screening techniques to predict the potential biological targets of derivatives of this compound, guiding the synthesis of new drug candidates. rsc.org

| Computational Method | Application in Thietane Research |

|---|---|

| Density Functional Theory (DFT) | Investigating reaction pathways and transition states. nih.gov |

| Molecular Dynamics (MD) Simulations | Studying conformational preferences and interactions with other molecules. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of thietane derivatives. |

| Machine Learning | Predicting reaction outcomes and optimizing synthetic routes. nih.gov |

Integration into Supramolecular Chemistry and Nanotechnology

The unique structural and electronic properties of the thietane ring make it an interesting building block for the construction of functional supramolecular assemblies and nanomaterials. ic.ac.ukub.eduresearchgate.net

Future research in this area could involve:

Self-Assembling Systems: Designing and synthesizing thietane-containing molecules that can self-assemble into well-defined nanostructures, such as vesicles, fibers, or gels, through non-covalent interactions.

Functionalization of Nanomaterials: Covalently attaching this compound or its derivatives to the surface of nanomaterials like graphene or gold nanoparticles to modify their properties and create new functionalities. mdpi.com

Molecular Switches and Machines: Incorporating the thietane moiety into mechanically interlocked molecules, such as rotaxanes and catenanes, to act as a photoswitchable or redox-active component.

Responsive Materials: Developing polymers containing thietane units that can respond to external stimuli, such as light or changes in pH, leading to applications in sensors and drug delivery systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl thietane-3-carboxylate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : this compound is typically synthesized via cyclization reactions involving thiols and α,β-unsaturated esters. Key parameters include temperature control (60–80°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., K2CO3). To ensure reproducibility, researchers should employ factorial design to test variables like molar ratios, solvent polarity, and reaction time . Spectral characterization (FT-IR, <sup>1</sup>H/<sup>13</sup>C NMR) is critical for verifying structural integrity .

Q. How can researchers validate the purity and stability of this compound during storage?

- Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities. Stability studies involve accelerated degradation tests under varying pH (2–9), temperature (4–40°C), and humidity (40–80% RH). Data should be analyzed using regression models to predict shelf-life .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Prioritize PPE (gloves, goggles, lab coats) and work in a fume hood due to potential respiratory irritancy. Refer to analogous safety data for methyl thioisocyanate, which highlights flammability risks (flash point >100°C) and incompatibility with strong oxidizers .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound derivatives for enhanced bioactivity?

- Methodological Answer : A 2<sup>k</sup> factorial design (e.g., 3 factors: temperature, catalyst loading, solvent) identifies interactions between variables. For example, increasing temperature may reduce reaction time but risk side reactions. Orthogonal arrays (L9 Taguchi) minimize experimental runs while maximizing data on substituent effects (e.g., electron-withdrawing groups improving electrophilic reactivity) . Post-synthesis, molecular docking (AutoDock Vina) evaluates binding affinity to biological targets like enzymes or receptors .

Q. What analytical strategies resolve contradictions in spectral data for structurally similar thietane-carboxylate derivatives?